4-Aminophenyl pentadecyl ketone
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Overview
Description
4-Aminophenyl pentadecyl ketone, with the chemical formula C22H37NO, is a compound that features an amino group attached to a phenyl ring, which is further connected to a long aliphatic chain through a ketone functional group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminophenyl pentadecyl ketone typically involves the reaction of 4-aminophenyl ketone with a long-chain aliphatic compound. One common method is the Friedel-Crafts acylation, where 4-aminophenyl ketone reacts with pentadecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenyl pentadecyl ketone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminophenyl pentadecyl ketone finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-aminophenyl pentadecyl ketone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Aminophenyl decyl ketone: Shorter aliphatic chain, different physical properties.
4-Aminophenyl butyl ketone: Even shorter chain, different reactivity.
4-Nitrophenyl pentadecyl ketone: Nitro group instead of amino, different chemical behavior.
Uniqueness: 4-Aminophenyl pentadecyl ketone is unique due to its long aliphatic chain, which imparts distinct hydrophobic characteristics, and its amino group, which allows for versatile chemical modifications. This combination makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
79098-14-9 |
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Molecular Formula |
C22H37NO |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(4-aminophenyl)hexadecan-1-one |
InChI |
InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)20-16-18-21(23)19-17-20/h16-19H,2-15,23H2,1H3 |
InChI Key |
YTPKATBWHPBWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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